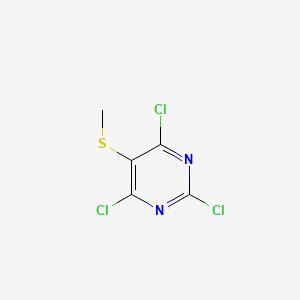

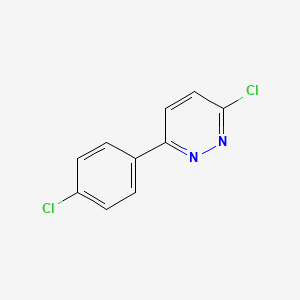

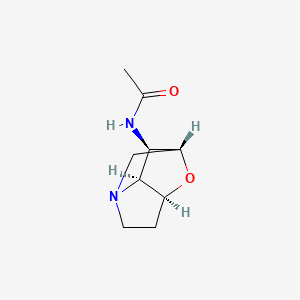

![molecular formula C7H7ClN2 B1601152 イミダゾ[1,2-a]ピリジン塩酸塩 CAS No. 34167-64-1](/img/structure/B1601152.png)

イミダゾ[1,2-a]ピリジン塩酸塩

概要

説明

Imidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the imidazopyridine family, which is known for its applications in medicinal chemistry, particularly as central nervous system modulators, anti-cancer agents, and anti-tuberculosis agents .

科学的研究の応用

Imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a scaffold for the synthesis of complex molecules.

Biology: Acts as a probe in biochemical assays.

Medicine: Exhibits significant activity against multidrug-resistant tuberculosis and is used in the development of anti-cancer drugs

Industry: Employed in the development of optoelectronic devices and sensors.

作用機序

Target of Action

Imidazo[1,2-a]pyridine hydrochloride has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It is also used as covalent anticancer agents .

Mode of Action

It is known that the compound interacts with its targets through a process of phosphorylation . The compound may favor a nucleophilic attack if Δωk (or Δf(k)) > 0, whereas if Δωk (or Δf(k)) < 0, the site k may be favored for an electrophilic attack .

Biochemical Pathways

Imidazo[1,2-a]pyridine hydrochloride affects various biochemical pathways. IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the immune response to infection.

Pharmacokinetics

One study indicated that q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of Imidazo[1,2-a]pyridine hydrochloride varies depending on the disease it is used to treat. For instance, in the case of tuberculosis, it can lead to a significant reduction in bacterial load . In the context of cancer, it can inhibit the growth of tumor cells .

Action Environment

The action environment can significantly influence the efficacy and stability of Imidazo[1,2-a]pyridine hydrochloride. For example, it has been used as inhibitors against degradation of metal surface in acidic media . .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridine hydrochloride has a wide spectrum of effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine hydrochloride is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyridine hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways and interactions are still being studied.

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridine hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . Other methods include the use of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods: Industrial production often employs metal-free synthetic routes to minimize environmental impact. These methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride . The focus is on developing eco-friendly and efficient protocols for large-scale production .

化学反応の分析

Types of Reactions: Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: Metal-free oxidation strategies are often employed.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Metal-free oxidizing agents.

Reduction: Sodium borohydride or other mild reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

類似化合物との比較

- Imidazo[1,5-a]pyridine

- Imidazo[4,5-b]pyridine

- Imidazo[4,5-c]pyridine

Uniqueness: Imidazo[1,2-a]pyridine hydrochloride is unique due to its broad spectrum of biological activities and its ability to act as a scaffold for various pharmacologically active compounds. Its versatility in undergoing different chemical reactions and its eco-friendly synthetic routes further distinguish it from other similar compounds .

特性

IUPAC Name |

imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXJSYJMGKHWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487444 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34167-64-1 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

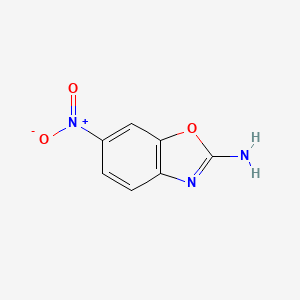

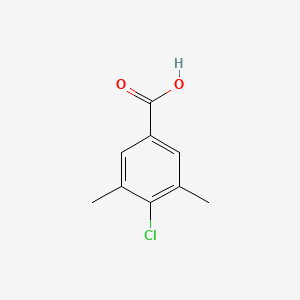

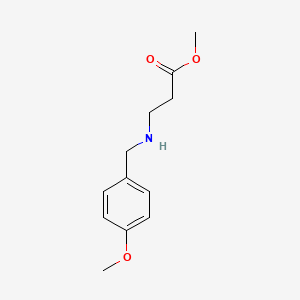

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)